REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=[O:7].C[Si]([C:13]([Si](C)(C)C)(C([O-])=O)[C:14]([O-:16])=[O:15])(C)C.[Li][CH2:25][CH2:26][CH2:27]C.[C:29]([OH:35])([C:31](F)(F)F)=[O:30]>CCOCC.C(OC(C)=C)(=O)C>[O:7]=[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH2:13][C:14]([OH:16])=[O:15].[CH3:27][C:26]1([CH3:25])[O:35][C:29](=[O:30])[CH:31]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[O:7]1
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Name
|
bis(trimethylsilyl)malonate
|
Quantity
|
25.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
crude material
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(=C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)O)C=1SC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(=CC(O1)=O)C=1SC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=[O:7].C[Si]([C:13]([Si](C)(C)C)(C([O-])=O)[C:14]([O-:16])=[O:15])(C)C.[Li][CH2:25][CH2:26][CH2:27]C.[C:29]([OH:35])([C:31](F)(F)F)=[O:30]>CCOCC.C(OC(C)=C)(=O)C>[O:7]=[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH2:13][C:14]([OH:16])=[O:15].[CH3:27][C:26]1([CH3:25])[O:35][C:29](=[O:30])[CH:31]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[O:7]1
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Name
|
bis(trimethylsilyl)malonate
|
Quantity
|
25.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
crude material
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(=C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)O)C=1SC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(=CC(O1)=O)C=1SC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |